Diethyl 2-isopropylthiazole-4-methylphosphonate
Overview
Description
Diethyl 2-isopropylthiazole-4-methylphosphonate is a useful research compound. Its molecular formula is C11H20NO3PS and its molecular weight is 277.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Clinical and Experimental Applications
Diethyl 2-isopropylthiazole-4-methylphosphonate is part of the organophosphorus epoxides class, which demonstrates significant potential in the medical field. A notable compound, Glyciphon (diglycidyl ether of methylphosphonic acid), shares structural similarities with this compound. Glyciphon has been explored for its antiblastoma activity, low toxicity, and high safety profile, particularly in the treatment of basal cell carcinoma (BCC). Its antiproliferative activity is crucial in inhibiting DNA synthesis and blocking cell cycle phases, making it effective against primary BCC and its recurrences post radiation and surgery (Zalyalyutdinova & Garaev, 2015).
Environmental Relevance and Wastewater Treatment
Compounds similar to this compound, particularly phosphonates like PBTC, HEDP, NTMP, EDTMP, and DTPMP, have seen a rise in environmental and industrial applications. Despite their resistance to biological degradation, these phosphonates can be efficiently removed (over 80%) in wastewater treatment plants (WWTPs) using chemical phosphate precipitation. However, challenges such as potential eutrophication due to abiotic degradation (mainly photolysis) and interference with phosphate precipitation in WWTPs have been noted. This underscores the importance of removing phosphonates, especially from industrial wastewaters, to prevent environmental and operational issues in WWTPs (Rott, Steinmetz, & Metzger, 2018).
Properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)-2-propan-2-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20NO3PS/c1-5-14-16(13,15-6-2)7-10-8-17-11(12-10)9(3)4/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJGPICWINPMAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CSC(=N1)C(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20NO3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376805 | |
Record name | Diethyl 2-isopropylthiazole-4-methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675201-26-0 | |
Record name | Diethyl 2-isopropylthiazole-4-methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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